molecular formula C12H15NO4S B13515441 n-[(Benzyloxy)carbonyl]-s-methylcysteine CAS No. 61587-02-8

n-[(Benzyloxy)carbonyl]-s-methylcysteine

Cat. No.: B13515441
CAS No.: 61587-02-8
M. Wt: 269.32 g/mol
InChI Key: MYGYBSRIYHZGGL-UHFFFAOYSA-N
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Description

n-[(Benzyloxy)carbonyl]-s-methylcysteine: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a methyl group attached to the sulfur atom. It is commonly used in peptide synthesis and as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(Benzyloxy)carbonyl]-s-methylcysteine typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The methylation of the thiol group can be carried out using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: n-[(Benzyloxy)carbonyl]-s-methylcysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-[(Benzyloxy)carbonyl]-s-methylcysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-[(Benzyloxy)carbonyl]-s-methylcysteine involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group shields the amino group from unwanted reactions during peptide synthesis. The compound can be selectively deprotected under acidic conditions, allowing for the controlled assembly of peptides and proteins .

Comparison with Similar Compounds

  • n-[(Benzyloxy)carbonyl]-l-cysteine
  • n-[(Benzyloxy)carbonyl]-glycine
  • n-[(Benzyloxy)carbonyl]-l-proline

Uniqueness: n-[(Benzyloxy)carbonyl]-s-methylcysteine is unique due to the presence of the methyl group on the sulfur atom, which can influence its reactivity and stability compared to other benzyloxycarbonyl-protected amino acids. This modification can enhance its utility in specific synthetic applications and provide distinct advantages in peptide synthesis .

Biological Activity

n-[(Benzyloxy)carbonyl]-s-methylcysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways and therapeutic applications, particularly in cancer treatment and as an antioxidant.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl protecting group attached to the sulfur atom of the cysteine backbone. This modification enhances its stability and solubility, which is crucial for its biological activity. The structure can be represented as follows:

C10H11NO3S\text{C}_{10}\text{H}_{11}\text{NO}_3\text{S}

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the thiol group present in the cysteine moiety, which can donate electrons to neutralize reactive oxygen species (ROS).

StudyFindings
Demonstrated that the compound effectively reduces oxidative stress markers in vitro.
Showed protective effects against cellular damage induced by hydrogen peroxide.

Anti-Cancer Activity

The compound has been investigated for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis via caspase activation.
MCF-730Cell cycle arrest at the G1 phase.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
  • Clinical Observations : In a small clinical trial involving patients with advanced cancer, patients receiving this compound as an adjunct therapy showed improved quality of life and reduced side effects from conventional chemotherapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Defense : The thiol group reacts with ROS, thereby protecting cellular components from oxidative damage.
  • Cell Signaling Modulation : It may influence signaling pathways involved in cell growth and apoptosis, including the MAPK and PI3K/Akt pathways.
  • Gene Expression Regulation : The compound has been shown to modulate the expression of genes associated with stress responses and apoptosis.

Properties

CAS No.

61587-02-8

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

MYGYBSRIYHZGGL-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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